molecular formula C17H15N3O3S B5712500 7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE

7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5712500
M. Wt: 341.4 g/mol
InChI Key: ZUKUCASNVCHGPZ-UHFFFAOYSA-N
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Description

7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, two methyl groups, a nitro group, and a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Addition of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the quinazolinone core.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, disrupting their normal function.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzylsulfanyl Compounds: Compounds with benzylsulfanyl groups attached to different cores.

    Nitro Compounds: Compounds with nitro groups attached to various aromatic systems.

Uniqueness

7-(BENZYLSULFANYL)-2,3-DIMETHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-benzylsulfanyl-2,3-dimethyl-5-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-18-14-8-13(24-10-12-6-4-3-5-7-12)9-15(20(22)23)16(14)17(21)19(11)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUCASNVCHGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)SCC3=CC=CC=C3)[N+](=O)[O-])C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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